Radical Clock Performance: Norcarane vs. Spiro[2.5]octane vs. 1,1-Dimethylcyclopropane in P450/T4MO Systems
Norcarane's radical rearrangement rate is approximately 2 × 10⁸ s⁻¹. This is a 4-fold faster kinetic process compared to spiro[2.5]octane (5 × 10⁷ s⁻¹), whose rearrangement products were undetectable in P450 assays. Furthermore, in T4MO assays, Norcarane's catalytic efficiency (kcat ≈ 0.3–0.5 s⁻¹) is approximately 50-fold higher than that of 1,1-dimethylcyclopropane. These quantitative differences in kinetic rates and catalytic turnover directly translate into vastly different detection capabilities and product profiles [1][2][3].
| Evidence Dimension | Radical Rearrangement Rate (k) |
|---|---|
| Target Compound Data | k ≈ 2 × 10⁸ s⁻¹ |
| Comparator Or Baseline | Spiro[2.5]octane: k ≈ 5 × 10⁷ s⁻¹; 1,1-Dimethylcyclopropane: ~50-fold slower kcat in T4MO |
| Quantified Difference | Norcarane's rate is 4× faster than spiro[2.5]octane and its kcat is ~50× higher than 1,1-dimethylcyclopropane. |
| Conditions | P450 enzyme (CYP101, CYP102, CYP2B1, CYP2E1) and T4MO hydroxylation assays. |
Why This Matters
The 4× faster radical rearrangement of Norcarane is critical for detecting short-lived radical intermediates (16-52 ps), a task for which spiro[2.5]octane fails, making Norcarane the superior and necessary choice for radical clock experiments.
- [1] Auclair K, et al. Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[2,5]octane. J Am Chem Soc. 2002;124(21):6020-7. View Source
- [2] Moe LA, Hu Z, Deng D, Austin RN, Groves JT, Fox BG. Remarkable aliphatic hydroxylation by the diiron enzyme toluene 4-monooxygenase in reactions with radical or cation diagnostic probes norcarane, 1,1-dimethylcyclopropane, and 1,1-diethylcyclopropane. Biochemistry. 2004;43(50):15688-701. View Source
- [3] Science Magazine. 2012. The results for the oxidation of norcarane with a radical rearrangement rate of 2 × 10⁸ s⁻¹ are consistent with the involvement of a two-state radical rebound mechanism, while for the slower (5 × 10⁷ s⁻¹) spiro[2,5]oct-4-yl radical rearrangement products were beyond detection. View Source
